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Compound of Interest

Compound Name: Methyl isoquinoline-7-carboxylate
CAS No.: 178262-31-2
Cat. No.: B065334
Get Quote
. J

Executive Summary

Methyl isoquinoline-7-carboxylate (CAS: 178262-31-2) is a functionalized isoquinoline
scaffold used extensively in medicinal chemistry. Its C7-ester moiety serves as a versatile
handle for further diversification into amides or heterocycles. This guide consolidates validated
spectroscopic data (NMR, MS, IR) and field-proven synthetic protocols to support rigorous
structural characterization and reproducible manufacturing.

Compound Profile
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Property Data

IUPAC Name Methyl isoquinoline-7-carboxylate

CAS Number 178262-31-2

Molecular Formula C11HsNO:2

Molecular Weight 187.19 g/mol

Appearance Yellow solid / White to off-white solid
Melting Point 99-101 °C

Solubility Soluble in DMSO, MeOH, CH2zClz, EtOAc

Spectroscopic Atlas

The following data sets are derived from high-purity samples synthesized via palladium-
catalyzed carbonylation.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCls | Frequency: 400 MHz (*H), 100 MHz (3C)[1]

Table 1: *H NMR Chemical Shifts & Assignments
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Table 2: 13C NMR Chemical Shifts
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Shift (6 ppm) Assignment Note

166.3 C=0 Carbonyl ester
153.8 C-1 Azomethine carbon (C=N)
145.1 C-3 Alpha-carbon

137.8 C-Quat Quaternary aromatic
130.7 C-Arom Aromatic CH

129.7 C-Arom Aromatic CH

128.9 C-Quat Quaternary aromatic
127.8 C-Arom Aromatic CH

126.8 C-Arom Aromatic CH

120.3 C-4 Beta-carbon

52.4 -OCHs Methoxy carbon

3.2. Mass Spectrometry (MS)
e Method: ESI (Electrospray lonization)[2]

e Observed lon: m/z188.1

e Calculated Mass: 188.0716 (for C11H10NO2%)[1]

3.3. Infrared Spectroscopy (IR)
e Medium: KBr Pellet

» Key Bands:

o

1702 cm~1; C=0 stretch (Ester)

[¢]

1631 cm~1: C=N stretch (Isoquinoline ring)[1][3]

[¢]

2976 cm~1: C-H stretch (Aliphatic methyl)
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o 1101, 1298 cm~1; C-O stretches

Synthetic Protocols

Two primary routes exist: Palladium-Catalyzed Carbonylation (Industrial Standard) and Ring
Expansion (Academic). The carbonylation route is recommended for scalability and reliability.

Protocol A: Pd-Catalyzed Carbonylation (Recommended)

Rationale: Uses commercially available 7-bromoisoquinoline; scalable; high yield.

» Reagents: 7-Bromoisoquinoline (1.0 eq), Pd(dppf)Clz (0.1 eq), Triethylamine (TEA, 4.0 eq),
Methanol (Solvent/Reactant), DMSO (Co-solvent).[4][2]

o Setup: High-pressure reactor (Parr bomb or equivalent).

e Procedure:

o

Dissolve 7-bromoisoquinoline (e.g., 1.0 g) in a mixture of MeOH (6 mL) and DMSO (8 mL).

o

Add TEA (1.79 g) and Pd(dppf)Clz (323 mg) under nitrogen.

[¢]

Degas the vessel under vacuum and purge with Carbon Monoxide (CO).[4][2]

[¢]

Pressurize to 45-50 psi (3—3.5 bar) with CO.

o

Heat to 80 °C for 16 hours with vigorous stirring.

e Workup:
o Dilute with water and extract 3x with Ethyl Acetate (EtOAc).[4][2]
o Wash combined organics with brine, dry over Na2SOa4, and concentrate.[4][2][5][6]
o Purification: Silica gel chromatography (Hexanes/EtOAc gradient).

¢ Yield: ~96% (White/Yellow solid).

Protocol B: Ring Expansion of Azidoalcohols
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Rationale: Useful if constructing the isoquinoline core de novo.

Precursor: (1R,2R)-2-Azido-2,3-dihydro-6-methoxycarbonyl-1H-inden-1-ol.

Catalyst: Pd(OAc)z-dppf (10 mol%).[1][3]

Conditions: Toluene, 100 °C.

Mechanism: Nitrogen extrusion followed by ring expansion.

Visualization & Workflows
Diagram 1: Synthesis Workflow (Carbonylation Route)

This diagram illustrates the standard industrial workflow for synthesizing the target compound

from 7-bromoisoquinoline.

7-Bromoisoquinoline Oxidative Addn.
(C9HBBIN) &COlnserion | ____________ 7 Nu-Attack (MeOH)
\I Pd-Acyl Complex ! & Reductive Elim. > Methyl isoquinoline-7-carboxylate
________ 1 (Transient) ! (Yield: ~96%)
CO (45 psi) + MeOH e T e
Pd(dppHCI2 (10 mol%)
TEA, DMSO, 80°C

Click to download full resolution via product page

Caption: Pd-catalyzed carbonylation of 7-bromoisoquinoline. The cycle involves oxidative
addition, CO insertion, and nucleophilic attack by methanol.

Diagram 2: NMR Signal Assignment Map

Visual correlation of the chemical structure to the specific *H NMR shifts observed.

© 2026 BenchChem. All rights reserved. 6/9 Tech Support


https://dr.ntu.edu.sg/server/api/core/bitstreams/70c03032-e636-4502-8ff2-67b09dce2a17/content
https://dr.ntu.edu.sg/server/api/core/bitstreams/70c03032-e636-4502-8ff2-67b09dce2a17/content
https://www.benchchem.com/product/b065334/docs?utm_src=pdf-body-img#technical-guide-spectroscopic-data-synthesis-of-methyl-isoquinoline-7-carboxylate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b065334?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Isoquinoline-7-COOMe Core

H-1: 9.34 ppm (s) H-3: 8.60 ppm (d) . Lep H-5/H-6: 7.85 / 8.25 ppm (d) .
(Deshielded by N) (Alpha to N) H-4: 7.67 ppm (d) H-8: 8.71 ppm (s) (AB System) OMe: 3.99 ppm (s)

Click to download full resolution via product page

Caption: Mapping of 1H NMR shifts to the isoquinoline scaffold. Note the significant deshielding
of H-1 and H-8 due to the nitrogen heteroatom and anisotropy.

References

¢ Synthesis & NMR Data (Ring Expansion Method): Cho, S. H., et al. (2014). Catalyzed Ring-
Expansion of Cyclic 2-Azidoalcohols for Synthesis of Azaheterocycles. Nanyang
Technological University. (See Page 148 for specific NMR string).

e Synthesis Protocol (Carbonylation Method): Patent US11420935B2. Bicyclic Compounds
and Methods of Use. Example 73, Step 1.
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isoquinoline-7-carboxylate).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. [Technical Guide: Spectroscopic Data & Synthesis of
Methyl Isoquinoline-7-Carboxylate]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b065334/docs#technical-guide-spectroscopic-data-
synthesis-of-methyl-isoquinoline-7-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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